Cas no 161836-12-0 (7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one)

7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
- 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- 7-Bromo-1,3-dihydro-imidazo[4,5-c]pyridin-2-one
- 7-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
- 2H-IMidazo[4,5-c]pyridin-2-one
- 2H-IMidazo[4,5-c]pyridin-2-one, 7-broMo-1,3-dihydro-
- 7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
- 8184AA
- SY029337
- FS001033
- ST081633
- AX8215417
- 7-bromo-4-imidazolino[4,5-c]pyridin-2-one
- 836B120
- 161836-12-0
- DS-11262
- AKOS015969297
- Z1269235386
- DTXSID90359195
- MFCD03673684
- FT-0727775
- AC-25145
- EN300-6778201
- DB-028422
- 7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one
-
- MDL: MFCD03673684
- インチ: 1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
- InChIKey: LACRAZSEDWFGFM-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=NC([H])=C2C=1N([H])C(N2[H])=O
計算された属性
- せいみつぶんしりょう: 212.95400
- どういたいしつりょう: 212.954
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 0.2
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.837
- ふってん: 188.9℃ at 760 mmHg
- フラッシュポイント: 68.1°C
- 屈折率: 1.636
- PSA: 61.54000
- LogP: 1.01370
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one セキュリティ情報
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151372-5g |
7-bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
161836-12-0 | 98% | 5g |
$*** | 2023-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B24090-10g |
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
161836-12-0 | 98% | 10g |
¥3278.0 | 2022-10-09 | |
Enamine | EN300-6778201-0.1g |
7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
161836-12-0 | 95% | 0.1g |
$22.0 | 2023-07-09 | |
Enamine | EN300-6778201-10.0g |
7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
161836-12-0 | 95% | 10.0g |
$337.0 | 2023-07-09 | |
eNovation Chemicals LLC | K08023-25g |
7-Bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one |
161836-12-0 | 97% | 25g |
$1600 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF365-5g |
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one |
161836-12-0 | 98% | 5g |
2683CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF365-250mg |
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one |
161836-12-0 | 98% | 250mg |
337CNY | 2021-05-08 | |
eNovation Chemicals LLC | K08023-5g |
7-Bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one |
161836-12-0 | 97% | 5g |
$800 | 2023-09-03 | |
Fluorochem | 223377-5g |
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
161836-12-0 | 95% | 5g |
£212.00 | 2022-02-28 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029337-1g |
7-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one |
161836-12-0 | ≥95% | 1g |
¥2516.13 | 2024-07-09 |
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-oneに関する追加情報
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS No. 161836-12-0): An Overview of a Promising Compound in Medicinal Chemistry
7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS No. 161836-12-0) is a small molecule that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is characterized by a fused imidazole and pyridine ring system with a bromine substituent at the 7-position. The presence of the bromine atom imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and π-π interactions with biomolecules.
The synthesis of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has been reported using various methodologies. One common approach involves the cyclization of a suitable precursor followed by bromination at the 7-position. For instance, a typical synthetic route starts with the condensation of an appropriate amine and aldehyde to form an intermediate imine, which is then cyclized under acidic conditions to generate the imidazopyridine core. Subsequent bromination using a brominating agent such as N-bromosuccinimide (NBS) yields the desired product. This synthetic strategy allows for the preparation of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in good yields and purity.
In terms of biological activities, 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has shown promising results in several areas. One notable application is its potential as an anti-inflammatory agent. Recent studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism of action is believed to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation.
Beyond its anti-inflammatory properties, 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has also been investigated for its antiviral activity. Research has shown that this compound can inhibit the replication of various viruses, including influenza A virus and herpes simplex virus (HSV). The antiviral mechanism is thought to involve interference with viral entry or replication processes within host cells. These findings suggest that 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one could be a valuable lead compound for the development of new antiviral therapies.
In addition to its anti-inflammatory and antiviral activities, 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one has also been explored for its anticancer potential. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells through the activation of caspase-dependent pathways. Furthermore, it has been shown to exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells. These properties make it an attractive candidate for further investigation as a potential anticancer agent.
The pharmacokinetic profile of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is another important aspect to consider for its therapeutic development. Initial studies have suggested that this compound has favorable oral bioavailability and metabolic stability. However, further research is needed to optimize its pharmacokinetic properties and ensure optimal drug delivery.
To date, several research groups have contributed to the understanding of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. For example, a study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of a series of imidazopyridine derivatives, including 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. The results highlighted the compound's potent anti-inflammatory activity and provided insights into its structure-activity relationships (SAR). Another study published in Antiviral Research explored the antiviral potential of this compound against influenza A virus and demonstrated its efficacy in reducing viral load in infected cells.
In conclusion, 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS No. 161836-12-0) is a promising compound with diverse biological activities that warrant further investigation. Its potential as an anti-inflammatory agent, antiviral drug candidate, and anticancer lead makes it an exciting target for medicinal chemists and pharmacologists. Ongoing research efforts are likely to uncover new applications and optimize its therapeutic potential for various diseases.
161836-12-0 (7-Bromo-1,3-dihydroimidazo4,5-cpyridin-2-one) 関連製品
- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 3894-25-5(6-Bromo-2-phenylquinoline)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)
- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)
- 1632-19-5(Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate)
- 1334147-72-6(8-(tert-butoxycarbonylamino)bicyclo[3.2.1]octane-3-carboxylic acid)
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
